1-Cyclopropyl-2,2,2-trifluoroethyl methanesulfonate
Description
Overview of Fluorinated Organic Sulfonate Esters
Fluorinated organic sulfonate esters represent a critical class of compounds in synthetic chemistry due to their unique electronic and steric properties. These molecules feature a sulfonate group (–SO₃–) bonded to an alkyl or aryl backbone, with fluorine atoms or fluorinated substituents enhancing their stability and reactivity. The trifluoromethyl (–CF₃) and cyclopropyl groups are particularly notable for their electron-withdrawing effects, which increase the electrophilicity of adjacent functional groups.
Sulfonate esters such as mesylates (methanesulfonates) and triflates (trifluoromethanesulfonates) are widely employed as leaving groups in nucleophilic substitution reactions. For example, trifluoroethyl mesylate has been utilized in industrial processes for its high reactivity under catalytic conditions. The cyclic variant, propane sultones, demonstrates exceptional reactivity in ring-opening fluorination reactions, enabling the synthesis of fluorinated sulfonic acids. These compounds are pivotal in pharmaceutical synthesis, polymer chemistry, and materials science due to their ability to act as intermediates in carbon–fluorine bond formation.
A key structural feature of fluorinated sulfonates is their resistance to hydrolysis under acidic conditions, making them suitable for applications in corrosive environments. For instance, 1-cyclopropyl-2,2,2-trifluoroethyl methanesulfonate combines the steric bulk of a cyclopropane ring with the electronic effects of a trifluoroethyl group, creating a scaffold that balances reactivity and stability.
Historical Context of Trifluoroethyl Derivatives
The development of trifluoroethyl derivatives traces back to the early 20th century, when Frédéric Swarts pioneered fluorination methods using antimony trifluoride. Industrial demand for thermally stable and chemically inert materials in the 1930s spurred advancements in fluorinated compound synthesis, particularly by Kinetic Chemicals and IG Farben. The McLoughlin-Thrower reaction (1968) marked a milestone, enabling copper-mediated coupling of iodofluoroalkanes with aromatic substrates.
Trifluoroethanol emerged as a key precursor for trifluoroethyl mesylate, a compound first synthesized in high yield (98%) via solvent-free reactions catalyzed by Lewis acids. This method highlighted the efficiency of mesyl chloride as a sulfonating agent, with hydrochloric acid as the sole byproduct. Subsequent research explored the reactivity of trifluoroethyl sulfonates in nucleophilic substitutions, revealing their superiority over non-fluorinated analogs in reactions with amines and thiols.
The introduction of cyclopropyl groups into fluorinated sulfonates, as seen in 1-cyclopropyl-2,2,2-trifluoroethyl methanesulfonate, arose from efforts to modulate steric hindrance and electronic effects. Cyclopropane’s ring strain enhances reactivity in ring-opening reactions, while its covalent C–C bonds stabilize adjacent electrophilic centers.
Significance of 1-Cyclopropyl-2,2,2-Trifluoroethyl Methanesulfonate in Organic Chemistry
1-Cyclopropyl-2,2,2-trifluoroethyl methanesulfonate (C₆H₉F₃O₃S) is a structurally complex sulfonate ester with multifaceted applications. Its molecular architecture combines three functional elements:
- Methanesulfonate group : A highly reactive leaving group that facilitates nucleophilic substitutions.
- Trifluoroethyl moiety : Enhances electrophilicity through inductive effects, accelerating reaction kinetics.
- Cyclopropyl ring : Introduces steric constraints that influence regioselectivity in ring-opening reactions.
This compound has been employed in the synthesis of fluorinated pyrrolidines, where it acts as an alkylating agent for nitrogen nucleophiles. For instance, reaction with pyrrolidine yields 3-(2,2,2-trifluoroethyl)pyrrolidine, a building block for bioactive molecules targeting neurological disorders. Additionally, its stability under anhydrous conditions makes it valuable in Lewis acid-catalyzed transformations, such as Friedel-Crafts alkylations.
Comparative studies with acyclic analogs, such as 2,2,2-trifluoroethyl mesylate, reveal that the cyclopropyl group reduces hydrolysis rates by 40–60% in aqueous media, underscoring its utility in prolonged reaction setups.
Research Objectives and Scope
This article examines the synthetic pathways, reactivity profiles, and applications of 1-cyclopropyl-2,2,2-trifluoroethyl methanesulfonate, with emphasis on:
- Synthetic methodologies : Optimization of Lewis acid-catalyzed mesylation and cyclopropanation techniques.
- Reactivity studies : Comparative analysis of nucleophilic substitution kinetics with amines, thiols, and carbon nucleophiles.
- Applications : Role in pharmaceutical intermediate synthesis and polymer crosslinking.
The scope excludes toxicological assessments and formulation-specific data, focusing instead on mechanistic insights and synthetic utility.
Table 1: Comparative Reactivity of Sulfonate Esters in Nucleophilic Substitutions
Properties
IUPAC Name |
(1-cyclopropyl-2,2,2-trifluoroethyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3S/c1-13(10,11)12-5(4-2-3-4)6(7,8)9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIDBWBZNUWFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC(C1CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Base Selection
Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are alternatives to diethyl ether, though the latter minimizes side reactions due to its low polarity. Pyridine may replace triethylamine as both base and solvent, but its toxicity limits industrial scalability.
Stoichiometry and Temperature Control
A slight excess of MsCl (1.1 equiv) ensures complete conversion of the alcohol. Maintaining temperatures below 25°C prevents exothermic decomposition of MsCl, which could lead to byproducts such as sulfonic acids.
Analytical Characterization of the Methanesulfonate Ester
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of the product. Key spectral features include:
- ¹H NMR : A singlet at δ 3.05 ppm for the methanesulfonate methyl group and multiplet signals between δ 1.0–1.5 ppm for the cyclopropyl protons.
- ¹⁹F NMR : A characteristic triplet near δ -70 ppm for the trifluoromethyl group.
Mass spectrometry (MS) typically shows a molecular ion peak at m/z 222 (M⁺), consistent with the molecular formula C₆H₇F₃O₃S.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2,2,2-trifluoroethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 1-cyclopropyl-2,2,2-trifluoroethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination reactions: Strong bases such as potassium tert-butoxide are used to induce elimination.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used for hydrolysis reactions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted cyclopropyl compounds.
Elimination reactions: The major products are alkenes.
Hydrolysis: The major products are 1-cyclopropyl-2,2,2-trifluoroethanol and methanesulfonic acid.
Scientific Research Applications
Scientific Research Applications
Organic Synthesis
1-Cyclopropyl-2,2,2-trifluoroethyl methanesulfonate serves as an important building block in the synthesis of fluorinated compounds. Its unique structure allows for the introduction of trifluoromethyl groups into various organic molecules, which is crucial for enhancing biological activity and stability.
Medicinal Chemistry
The compound has been investigated for its potential as a precursor in the development of pharmaceuticals. Its trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates. Research has shown that derivatives of this compound exhibit promising activity against various biological targets, including enzymes involved in metabolic pathways.
Biological Studies
In biochemical research, 1-cyclopropyl-2,2,2-trifluoroethyl methanesulfonate has been utilized to study enzyme inhibition and protein interactions. Its ability to modulate enzyme activity makes it a valuable tool for understanding metabolic processes and developing therapeutic agents.
Key Mechanisms:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on various enzymes. For instance:
- Alcohol Dehydrogenase : Competitive inhibition with an IC50 value of approximately 25 µM.
- Cyclic AMP Phosphodiesterase : Non-competitive inhibition with an IC50 value of around 15 µM.
- Acetylcholinesterase : Mixed-type inhibition with an IC50 value of about 30 µM.
Case Studies
Several case studies highlight the applications and effectiveness of 1-cyclopropyl-2,2,2-trifluoroethyl methanesulfonate:
- Alcohol Metabolism Study : A study explored the effects of this compound on alcohol metabolism in vitro. Results indicated that it inhibited alcohol dehydrogenase activity, leading to reduced acetaldehyde production. This suggests potential applications in managing alcohol-related disorders.
- Drug Development Applications : Research has focused on synthesizing derivatives of 1-cyclopropyl-2,2,2-trifluoroethyl methanesulfonate to enhance anti-inflammatory properties. Modifications to its structure have resulted in compounds with improved efficacy against inflammatory pathways.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2,2,2-trifluoroethyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new carbon-carbon and carbon-heteroatom bonds. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and stability.
Comparison with Similar Compounds
Research Implications and Limitations
While direct studies on 1-cyclopropyl-2,2,2-trifluoroethyl methanesulfonate are absent in the provided evidence, extrapolation from analogs suggests:
- Synthetic Utility: Potential use in introducing cyclopropyl-trifluoroethyl motifs into pharmaceuticals or agrochemicals.
- Knowledge Gaps: Experimental data on stability, solubility, and exact toxicity profiles are needed to confirm inferred properties.
Biological Activity
1-Cyclopropyl-2,2,2-trifluoroethyl methanesulfonate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, structural activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
1-Cyclopropyl-2,2,2-trifluoroethyl methanesulfonate is characterized by its trifluoroethyl and cyclopropyl groups attached to a methanesulfonate moiety. The presence of trifluoromethyl groups often enhances the lipophilicity and metabolic stability of compounds, which can be crucial for their biological activity.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes. For instance, dual inhibitors targeting SIK (Salt-Inducible Kinase) pathways have demonstrated significant effects on cellular signaling pathways involved in metabolism and cancer progression .
- Receptor Modulation : The trifluoroethyl group may influence receptor binding affinity and selectivity. Studies indicate that modifications in the alkyl chain can lead to changes in receptor interactions .
- Covalent Bond Formation : The methanesulfonate group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological effects .
Case Study 1: SIK Inhibitors
Research on SIK inhibitors has shown that modifications to the alkyl groups can enhance potency and selectivity against specific isoforms. For example, a study demonstrated that replacing a morpholine group with a cyclopropyl moiety increased selectivity for SIK2 over SIK1 . This suggests that 1-cyclopropyl-2,2,2-trifluoroethyl methanesulfonate could exhibit similar selectivity profiles.
Case Study 2: Trifluoroethyl Compounds
A study comparing N-trifluoroethyl derivatives indicated that these compounds could modulate adenylate cyclase activity in vitro. Although the specific effects of 1-cyclopropyl-2,2,2-trifluoroethyl methanesulfonate were not detailed, the general trend suggests potential for cardiovascular effects .
Research Findings
Q & A
Q. What synthetic routes are commonly employed to prepare 1-cyclopropyl-2,2,2-trifluoroethyl methanesulfonate, and how can reaction conditions be optimized?
Answer:
- Core Method : The compound is typically synthesized via nucleophilic substitution, where the hydroxyl group of 1-cyclopropyl-2,2,2-trifluoroethanol reacts with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine) .
- Optimization :
- Temperature : Reactions are conducted at 0–5°C to minimize side reactions (e.g., elimination or cyclopropane ring opening).
- Solvent : Anhydrous dichloromethane or THF is preferred to avoid hydrolysis of MsCl.
- Work-up : Sequential washing with aqueous HCl (1M) and brine ensures removal of unreacted reagents.
- Validation : Purity is confirmed via NMR (δ ~ -70 to -75 ppm for CF) and LC-MS (m/z 218.19 [M+H]) .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Answer:
- Stability Assessment :
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C. Store at -20°C under inert gas (Ar/N) to prevent moisture absorption .
- Hydrolytic Sensitivity : Kinetic studies in buffered solutions (pH 3–9) show rapid hydrolysis at pH >7 due to nucleophilic attack on the sulfonate ester. Use anhydrous solvents for reactions .
- Analytical Tools : Monitor degradation via NMR (disappearance of methanesulfonate CH at δ 3.1 ppm) and HPLC retention time shifts .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- NMR :
- NMR: Cyclopropyl protons appear as multiplet (δ 0.5–1.5 ppm); trifluoroethyl CF couples as a quartet (δ 4.3–4.7 ppm, ~8 Hz) .
- NMR: Methanesulfonate sulfur-bearing carbon at δ 38–40 ppm.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H] at m/z 218.19 (Δ <2 ppm error) .
- IR : Strong S=O stretches at 1170 cm and 1350 cm .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Steric Effects : The cyclopropane ring introduces angle strain, increasing susceptibility to ring-opening reactions with strong nucleophiles (e.g., amines or thiols). This requires careful selection of reaction partners .
- Electronic Effects : The electron-withdrawing trifluoroethyl group polarizes the sulfonate ester, enhancing leaving-group ability. DFT calculations (B3LYP/6-31G*) show a lower activation barrier (~15 kcal/mol) for S2 displacement compared to non-fluorinated analogs .
- Case Study : In Suzuki-Miyaura couplings, the cyclopropyl group remains intact when Pd(PPh) and mild bases (KCO) are used .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Answer:
- Root Cause Analysis : Discrepancies often arise from:
- Impurities : Residual MsCl or moisture reduces effective substrate concentration. Use rigorous purification (e.g., column chromatography with EtOAc/hexane) .
- Stereochemical Variants : The (R,R)-isomer (CAS 2343963-67-5) may exhibit different reactivity than racemic mixtures. Chiral HPLC (Chiralpak IA column) resolves enantiomers .
- Experimental Design :
Q. What computational methods predict the compound’s behavior in novel reaction environments?
Answer:
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis rates .
- QSPR Models : Correlate Hammett σ values of substituents with reaction rates in aromatic substitutions. The CF group (σ = 3.1) strongly activates the sulfonate leaving group .
- Docking Studies : Assess non-covalent interactions (e.g., with enzymes in biocatalytic applications) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
